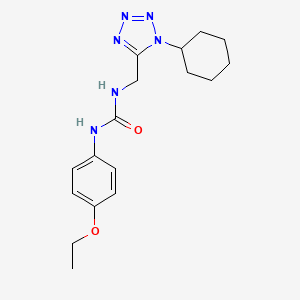

![molecular formula C26H27N3O2 B2610824 2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 497060-34-1](/img/structure/B2610824.png)

2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using a Fischer indole synthesis, while the pyridine ring could be formed using a Chichibabin pyridine synthesis. The tert-butylphenoxy group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a large number of atoms and several rings, which could lead to a variety of possible conformations. The presence of the indole and pyridine rings could also result in interesting electronic properties .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a wide variety of chemical reactions. The reactivity would likely be influenced by the presence of the indole and pyridine rings, as well as the tert-butylphenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the indole and pyridine rings could influence its solubility, while the tert-butylphenoxy group could affect its reactivity .Scientific Research Applications

Synthesis of Other Compounds

The compound can be used as an intermediate in the synthesis of other biologically active compounds . For example, it can be used in the preparation of 2-(4-tert-butylphenoxy)cyclohexanol, which is a technical intermediate in the preparation of propargite .

Antimicrobial Activity

The compound has shown significant antimicrobial activity. It has been found to have marked antibacterial and antifungal effects on planktonic microorganisms .

Biofilm Inhibition

The compound has demonstrated the ability to inhibit the formation of biofilms. Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antimicrobial agents. The compound has shown a strain-specific inhibition of biofilm formation by at least 50% for S. aureus 222, E. coli 311, P. aeruginosa 449 and C. glabrata 404 .

Steric Hindrance Studies

The compound can be used in studies related to steric hindrance effects. Steric hindrance is a phenomenon where the size of groups within a molecule prevents chemical reactions that are observed in related smaller molecules .

Acaricide Synthesis

The compound can be used in the synthesis of acaricides, which are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .

Pharmaceutical Research

Given its biological activity, the compound can be used in pharmaceutical research, particularly in the development of new drugs with antimicrobial properties .

Future Directions

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-26(2,3)19-10-12-20(13-11-19)31-25-22(8-6-15-28-25)24(30)27-16-14-18-17-29-23-9-5-4-7-21(18)23/h4-13,15,17,29H,14,16H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUPTHMJKRBXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)

![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)

![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)

![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)

![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)